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Compound of Interest

Compound Name: Anticancer agent 204

Cat. No.: B12378123 Get Quote

It appears that the term "Anticancer agent 204" can refer to several distinct investigational

compounds. Based on the initial search, this guide will focus on Antitumor agent-204 (also

designated as compound 15a), a novel hybrid of bisbibenzyl and furoxan identified as a potent

lysosomotropic agent for drug-resistant non-small-cell lung cancer. Other compounds identified

with similar nomenclature include a fluorinated cinnamamide derivative (Compound 6), a

KRASG12C inhibitor (VT204), an siRNA therapeutic (SIL204), and a series of 2-aryl

quinazolinones (from a publication titled "Antitumor agents. Part 204"). For clarity, this

document is dedicated to the bisbibenzyl-furoxan hybrid.

Discovery and Rationale
Antitumor agent-204 was developed as part of a research initiative to discover novel treatments

for drug-resistant non-small-cell lung cancer.[1] The design strategy involved creating hybrid

molecules that combine the structural features of bisbibenzyls and furoxan. This approach

aimed to leverage the cytotoxic properties of these scaffolds and explore new mechanisms to

overcome drug resistance. The resulting compound, Antitumor agent-204 (compound 15a),

emerged as a potent antitumor agent that induces cytotoxicity, nitric oxide (NO) release, and

the generation of reactive oxygen species (ROS).[1]

Synthesis of Antitumor Agent-204
While the specific, detailed synthesis protocol for Antitumor agent-204 (compound 15a) is

proprietary and not fully disclosed in the public domain, the general chemical class, a hybrid of

bisbibenzyl and furoxan, suggests a multi-step synthetic pathway. Typically, the synthesis of

such complex molecules involves the preparation of the bisbibenzyl and furoxan precursors
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separately, followed by a coupling reaction to form the final hybrid structure. The molecular

formula of Antitumor agent-204 is C39H33N3O8S.[1]

Mechanism of Action
Antitumor agent-204 exhibits a multi-faceted mechanism of action against cancer cells. It is

described as a lysosomotropic agent, suggesting it accumulates in lysosomes, leading to their

disruption and subsequent cell death.[1] The compound induces the release of nitric oxide (NO)

and the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.

[1] Furthermore, Antitumor agent-204 has been shown to induce apoptosis and cause cell cycle

arrest at the G2/M phase.[1]

Signaling Pathways
The reported activities of Antitumor agent-204 suggest its involvement in several key signaling

pathways related to cell death and proliferation.
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Caption: Proposed mechanism of action for Antitumor agent-204.

Quantitative Data
The antitumor activity of Antitumor agent-204 has been quantified through both in vitro and in

vivo studies.

In Vitro Cytotoxicity
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The half-maximal inhibitory concentration (IC50) of Antitumor agent-204 was determined

against a panel of human cancer cell lines and non-cancerous cell lines.

Cell Line Description IC50 (μM)

A549 Non-small-cell lung cancer 4.43

A549/Taxol
Taxol-resistant non-small-cell

lung cancer
0.87

MDA-MB-231 Triple-negative breast cancer 1.20

MCF-7
Estrogen receptor-positive

breast cancer
5.54

BEAS-2B
Normal human bronchial

epithelial cells
10.73

HUVEC
Human umbilical vein

endothelial cells
13.25

Data sourced from

MedChemExpress.[1]

In Vivo Efficacy
The antitumor activity of Antitumor agent-204 was evaluated in a mouse xenograft model.
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Dose (mg/kg)
Administration
Route

Dosing Schedule
Tumor Growth
Inhibition (%)

1 Intraperitoneal (IP)
Once every 4 days for

16 days
50.2

5 Intraperitoneal (IP)
Once every 4 days for

16 days
61.2

10 Intraperitoneal (IP)
Once every 4 days for

16 days
72.3

Data sourced from

MedChemExpress.[1]

Experimental Protocols
The following are generalized experimental protocols based on the reported biological activities

of Antitumor agent-204.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a density of

5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

Compound Treatment: Cells are treated with a serial dilution of Antitumor agent-204 (e.g.,

0.01 to 100 μM) for 72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added

to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability

against the logarithm of the drug concentration.
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Cell Cycle Analysis (Flow Cytometry)
Cell Treatment: Cells are treated with varying concentrations of Antitumor agent-204 (e.g., 1,

2.5, 5 μM) for 24 hours.

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline

(PBS), and fixed in 70% ethanol at -20°C overnight.

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium

iodide (PI) and RNase A.

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is

determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
Cell Treatment: A549/Taxol cells are treated with Antitumor agent-204 at concentrations of 1,

2.5, and 5 μM for 24 hours.[1]

Cell Harvesting: Cells are harvested and washed with cold PBS.

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC

and propidium iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between

viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Antitumor Activity (Xenograft Model)
Tumor Implantation: Athymic nude mice are subcutaneously injected with human cancer

cells (e.g., A549/Taxol).

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into vehicle control and treatment groups. Antitumor agent-

204 is administered intraperitoneally at doses of 1, 5, and 10 mg/kg every 4 days for 16
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days.[1]

Tumor Measurement: Tumor volume is measured regularly using calipers.

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and

weights of the treated groups to the vehicle control group.
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Caption: General workflow for the preclinical evaluation of Antitumor agent-204.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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